Lipophilicity Advantage vs. 4-Iodoaniline
N-butyl-4-iodoaniline exhibits a calculated LogP of 3.57620, which is approximately 1.5 units higher than the estimated LogP of ~2.0 for the non-alkylated analog 4-iodoaniline (CAS 540-37-4) . This significant increase in lipophilicity directly results from the N-butyl substitution, enhancing solubility in organic solvents and improving compatibility with biphasic and non-polar reaction systems. This property is crucial for reactions requiring efficient phase transfer or interactions with lipophilic catalysts and substrates .
Comparator ~2.0
Difference: +1.5 units
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | LogP = 3.57620 |
| Comparator Or Baseline | 4-Iodoaniline: LogP ~ 2.0 (estimated) |
| Quantified Difference | Approximately +1.5 LogP units |
| Conditions | Calculated partition coefficient (octanol-water) |
Why This Matters
A higher LogP value directly correlates with improved solubility and retention in non-polar environments, which can be a decisive factor when optimizing reaction conditions for hydrophobic substrates or when selecting a building block for medicinal chemistry applications targeting membrane permeability.
